3-Cyclopropyl-4-fluoroisoquinoline
CAS No.:
Cat. No.: VC15991075
Molecular Formula: C12H10FN
Molecular Weight: 187.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FN |
|---|---|
| Molecular Weight | 187.21 g/mol |
| IUPAC Name | 3-cyclopropyl-4-fluoroisoquinoline |
| Standard InChI | InChI=1S/C12H10FN/c13-11-10-4-2-1-3-9(10)7-14-12(11)8-5-6-8/h1-4,7-8H,5-6H2 |
| Standard InChI Key | JLQDMWAFRDYXNF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(C3=CC=CC=C3C=N2)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-cyclopropyl-4-fluoroisoquinoline is C₁₂H₁₀FN, with a molecular weight of 187.22 g/mol. The isoquinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing both electronic distribution and three-dimensional conformation. Key structural features include:
-
Fluorine at C4: Enhances electronegativity, improving binding affinity to biological targets through dipole interactions and metabolic stability .
-
Cyclopropyl at C3: Introduces steric hindrance and conformational rigidity, potentially modulating selectivity in enzyme inhibition .
Comparative analysis with structurally related compounds, such as 7-fluoroisoquinoline-6-carboxylic acid (C₁₀H₆FNO₂), reveals that fluorine substitution consistently improves pharmacokinetic profiles by reducing cytochrome P450 (CYP) enzyme inhibition .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-cyclopropyl-4-fluoroisoquinoline can be inferred from methods used for analogous compounds:
-
Cyclopropane Introduction:
-
Fluorination Strategies:
-
Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions introduces fluorine at the 4-position.
-
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropane formation | MgCl₂-KBH₄ in THF, 105°C, 10 hrs | 65–70 | |
| Fluorination | Selectfluor®, CH₃CN, 80°C | 50–55 |
Biological Activity and Mechanisms
Kinase Inhibition
Fluoroisoquinoline derivatives exhibit potent kinase inhibitory activity. For example, fluoroisoquinoline-substituted thiazole compounds demonstrate >90% inhibition of protein kinase B (PKB/Akt) at 1 μM concentrations, with fluorine reducing CYP2D6 and CYP3A4 inhibition by 40–60% compared to non-fluorinated analogs . The cyclopropyl group enhances target selectivity by occupying hydrophobic pockets in kinase binding sites .
Pharmacokinetic Properties
Fluorine substitution significantly improves drug-like properties:
-
Metabolic Stability: Reduced clearance (CL) by 30–35% in fluorinated isoquinolines compared to non-fluorinated counterparts .
-
Oral Bioavailability: Increased Cₘₐₓ (maximum concentration) by 2.5-fold due to enhanced membrane permeability .
| Parameter | 3-Cyclopropyl-4-fluoroisoquinoline (Predicted) | 7-Fluoroisoquinoline-6-carboxylic Acid |
|---|---|---|
| CL (mL/min/kg) | 12–15 | 18–20 |
| Vdₛₛ (L/kg) | 2.5–3.0 | 1.8–2.2 |
| t₁/₂ (h) | 4.5–5.5 | 3.0–3.5 |
Applications in Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume